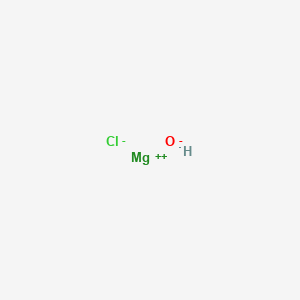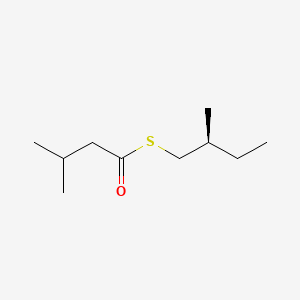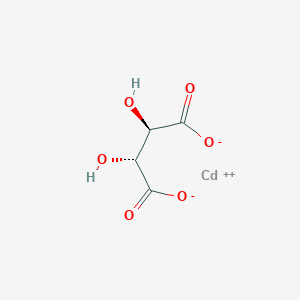
Cadmium (R-(R*,R*))-tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium (R-(R*,R*))-tartrate is a coordination compound formed by the interaction of cadmium ions with tartrate ligands This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cadmium (R-(R*,R*))-tartrate typically involves the reaction of cadmium salts, such as cadmium chloride or cadmium sulfate, with tartaric acid in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the proper formation of the tartrate complex. The general reaction can be represented as: [ \text{Cd}^{2+} + \text{C}_4\text{H}_6\text{O}_6 \rightarrow \text{Cd(C}_4\text{H}_4\text{O}_6) ]
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using cadmium nitrate and tartaric acid. The process includes dissolving cadmium nitrate in water, followed by the addition of tartaric acid under stirring. The mixture is then heated to promote the reaction and the resulting cadmium tartrate is precipitated out, filtered, and dried.
化学反应分析
Types of Reactions: Cadmium (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: Cadmium tartrate can be oxidized in the presence of strong oxidizing agents, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert cadmium tartrate to cadmium metal or other lower oxidation state compounds.
Substitution: Ligand substitution reactions can occur where the tartrate ligand is replaced by other ligands, forming different cadmium complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Various ligands like ethylenediamine or ammonia under controlled pH and temperature conditions.
Major Products:
Oxidation: Cadmium oxide (CdO)
Reduction: Cadmium metal (Cd)
Substitution: New cadmium complexes with different ligands
科学研究应用
Cadmium (R-(R*,R*))-tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and in studies of coordination chemistry.
Biology: Investigated for its effects on biological systems, particularly in studies of heavy metal toxicity and detoxification mechanisms.
Industry: Used in the production of pigments, coatings, and as a stabilizer in plastics.
作用机制
The mechanism of action of cadmium (R-(R*,R*))-tartrate involves its interaction with biological molecules and cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This binding can lead to oxidative stress, interference with DNA repair mechanisms, and disruption of cellular signaling pathways. The tartrate ligand may also play a role in modulating the bioavailability and toxicity of cadmium.
相似化合物的比较
Cadmium (R-(R*,R*))-tartrate can be compared with other cadmium complexes such as cadmium sulfate, cadmium chloride, and cadmium acetate. While all these compounds contain cadmium, their chemical properties and applications can vary significantly:
Cadmium sulfate: Commonly used in electroplating and as a pigment.
Cadmium chloride: Used in the synthesis of other cadmium compounds and as a reagent in laboratory research.
Cadmium acetate: Utilized in the production of cadmium-based catalysts and as a stabilizer in plastics.
This compound is unique due to the presence of the tartrate ligand, which can influence its solubility, reactivity, and biological interactions.
属性
CAS 编号 |
34100-40-8 |
|---|---|
分子式 |
C4H4CdO6 |
分子量 |
260.48 g/mol |
IUPAC 名称 |
cadmium(2+);(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Cd/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI 键 |
GPZWFVHFXGHERV-ZVGUSBNCSA-L |
手性 SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |
规范 SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



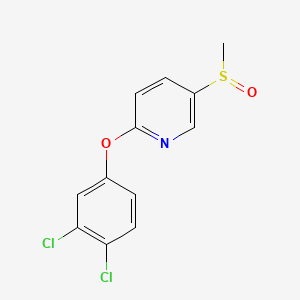
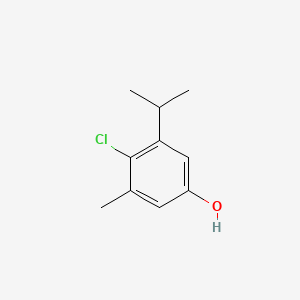
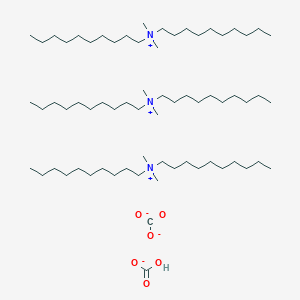

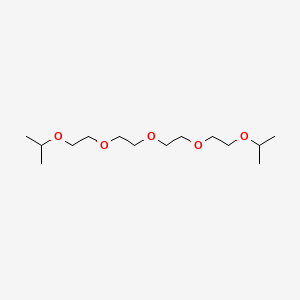
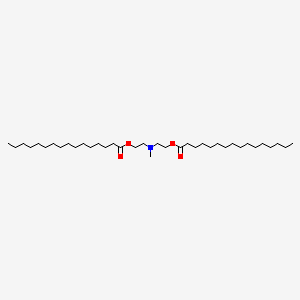
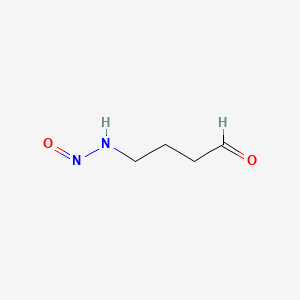

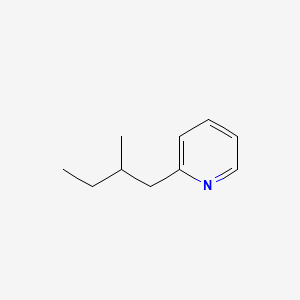
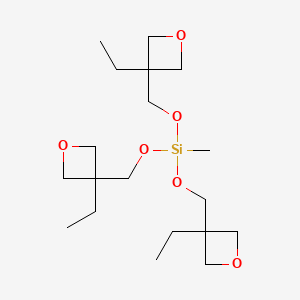
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
